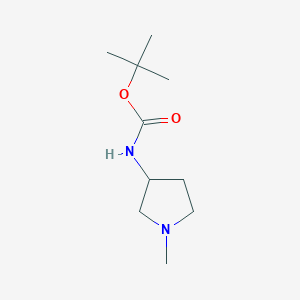

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-methylpyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is widely used in scientific research, particularly in:

Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Studies: The compound is employed in the preparation of peptide and protein analogs for biological research.

Mechanism of Action

The primary function of tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is to protect amine groups during chemical reactions. The tert-butyl carbamate group is stable under a variety of conditions but can be selectively removed by acid or base hydrolysis. This selective removal allows for the controlled deprotection of amines in multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate

- tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate

- tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate

Uniqueness

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis, where selective protection and deprotection of functional groups are crucial .

Biological Activity

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a significant compound in medicinal chemistry, primarily noted for its role as a protecting group in peptide synthesis and its potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group and a pyrrolidine ring, contributing to its unique reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of tert-butyl carbamate with pyrrolidine derivatives in solvents like dichloromethane.

The primary mechanism of action for this compound involves the release of the active amine upon deprotection of the tert-butyl group. This released amine can then interact with various biological targets, such as receptors or enzymes, to exert therapeutic effects. The compound's ability to serve as a prodrug highlights its significance in pharmacological applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

1. Enzyme Inhibition:

Studies have indicated that this compound can inhibit specific enzymes, which is crucial for understanding its role in metabolic pathways. For instance, it has shown potential in inhibiting human topoisomerase I, with an IC50 value comparable to established inhibitors like camptothecin .

2. Binding Affinity:

Interaction studies have revealed that this compound possesses a notable binding affinity for various biological targets. This property is essential for evaluating its therapeutic potential.

3. Anticancer Activity:

In vitro studies have suggested that compounds related to this compound exhibit significant growth inhibition against cancer cell lines. For example, derivatives have shown mean GI50 values lower than those of conventional anticancer drugs like fluorouracil .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| tert-Butyl carbamate | No pyrrolidine ring | Basic structure without specific reactivity |

| tert-Butyl N-methylcarbamate | Methyl group positioned differently | Different pharmacokinetics |

| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Enantiomeric form; different stereochemistry | Potentially different biological activity |

The presence of the pyrrolidine ring and specific stereochemistry in this compound imparts distinct reactivity and biological activity compared to these analogs .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Topoisomerase Inhibition

A study investigating the inhibition of human topoisomerase I by various carbamates found that this compound exhibited promising results, indicating its potential as an anticancer agent. The study highlighted that while the inhibition was modest, it could lead to further exploration in cancer therapeutics .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, this compound has been utilized effectively as a protecting group for amines. This application underscores its importance in organic synthesis and drug development processes.

Properties

IUPAC Name |

tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAYKTCDODPVPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634883 |

Source

|

| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748184-01-2 |

Source

|

| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.